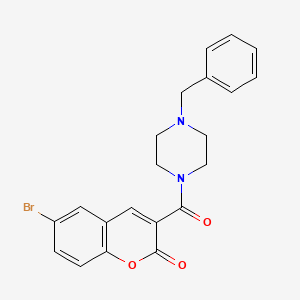

3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one” is a complex organic molecule. It likely contains a benzylpiperazine group attached to a chromen-2-one structure .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving Meldrum’s acid and 2-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple functional groups including a benzylpiperazine and a chromen-2-one .Scientific Research Applications

Catalytic Synthesis and Chemical Transformations

Silica-bonded N-propylpiperazine derivatives have been utilized as recyclable catalysts for synthesizing a range of chromene derivatives. These catalysts support the preparation of various 4H-pyran and chromene derivatives through condensation reactions, highlighting their utility in green chemistry and synthesis efficiency. Such methodologies offer advantages like high yields, short reaction times, and catalyst reusability, making them valuable for synthesizing complex molecules including chromenes (Niknam, Borazjani, Rashidian, & Jamali, 2013; Khorami & Shaterian, 2014).

Antimicrobial and Anti-proliferative Activities

Benzochromene derivatives exhibit significant antimicrobial activities. Novel compounds synthesized from benzylpiperazine-1-carbonyl and related structures have shown potent antibacterial and antifungal effects, demonstrating their potential as therapeutic agents. Moreover, their interaction with biomolecules like DNA through specific binding modes suggests their applicability in drug development, particularly for targeting cancer cells. The synthesis of these derivatives involves complex reactions, underscoring the chemical versatility and biological relevance of benzochromene compounds (Mandala et al., 2013; Ahagh et al., 2019).

Synthesis and Application in Organic Chemistry

The synthesis of chromene derivatives through microwave-assisted cyclization and other innovative methods illustrates the compound's role in advancing organic synthesis techniques. These methods provide efficient routes to chromene derivatives, which are valuable for their photophysical properties and potential pharmaceutical applications. Such synthetic approaches are crucial for developing new materials and medicines, demonstrating the broad scientific applications of 3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one and its analogs (Dao et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

Compounds with similar structures have been found to inhibit cdk2, which could potentially lead to cell cycle arrest .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Pharmacokinetics

Similar compounds have been found to have good pharmacokinetic profiles and oral bioavailability .

Result of Action

Similar compounds have been found to inhibit the growth of various cell lines .

properties

IUPAC Name |

3-(4-benzylpiperazine-1-carbonyl)-6-bromochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O3/c22-17-6-7-19-16(12-17)13-18(21(26)27-19)20(25)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPNMGQEJSGGBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2766743.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2766746.png)

![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2766747.png)

![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)

![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)

![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)

![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)